An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of 1-Bromo-3-fluoropropan-2-ol
An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of 1-Bromo-3-fluoropropan-2-ol
Executive Summary
1-Bromo-3-fluoropropan-2-ol is a trifunctional synthetic building block of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a bromine atom, a fluorine atom, and a hydroxyl group on a three-carbon chain, offers a versatile platform for introducing fluorinated motifs into complex molecules. The strategic incorporation of fluorine is a well-established strategy for enhancing the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, core reactivity, and synthetic utility of 1-Bromo-3-fluoropropan-2-ol, offering field-proven insights for its effective application in research and development.
Physicochemical and Spectroscopic Profile
Molecular Structure and Key Features
The structure of 1-Bromo-3-fluoropropan-2-ol (C₃H₆BrFO) is characterized by a central carbon (C2) that is a stereocenter and bears a hydroxyl group. This carbon is flanked by a bromomethyl group (C1) and a fluoromethyl group (C3). The molecule's reactivity is governed by the interplay of these three functional groups:
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C-Br Bond: The carbon-bromine bond is highly polarized, rendering the C1 carbon electrophilic and susceptible to nucleophilic attack. Bromine is an excellent leaving group, facilitating substitution reactions.[4]
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C-F Bond: The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoride a poor leaving group under typical conditions. The high electronegativity of fluorine influences the electronic properties of the entire molecule.
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-OH Group: The secondary alcohol at C2 can act as a nucleophile, a proton donor, or be oxidized to a ketone. Its presence is crucial for intramolecular reactions.
Tabulated Physicochemical Data
The following table summarizes key physical and chemical properties of 1-Bromo-3-fluoropropan-2-ol.
| Property | Value | Source |
| Molecular Formula | C₃H₆BrFO | PubChem[5] |
| Molecular Weight | 156.98 g/mol | PubChem[5] |
| Appearance | Combustible liquid (predicted) | ECHA[5] |
| Exact Mass | 155.95861 Da | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
Spectroscopic Characterization
While specific spectra require experimental acquisition, the expected spectroscopic features are as follows:
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¹H NMR: The spectrum would show complex splitting patterns due to H-H and H-F coupling. The proton on C2 (CH-OH) would appear as a multiplet. The diastereotopic protons on C1 (CH₂Br) and C3 (CH₂F) would each appear as multiplets, further split by the adjacent protons and, in the case of C3 protons, the fluorine atom. The hydroxyl proton would appear as a broad singlet, which can be exchanged with D₂O.
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¹³C NMR: Three distinct signals are expected for the three carbon atoms. The carbon bearing the bromine (C1) would be in the range of 30-40 ppm. The carbon with the hydroxyl group (C2) would be around 60-70 ppm. The carbon attached to fluorine (C3) would be the most downfield, typically in the 80-90 ppm range, and would appear as a doublet due to one-bond C-F coupling.
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¹⁹F NMR: A single resonance, likely a triplet of triplets due to coupling with the protons on C2 and C3, would confirm the presence of the fluorine atom.
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IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region would indicate the O-H stretch of the alcohol. Strong C-F stretching bands would appear in the 1000-1100 cm⁻¹ region, and the C-Br stretch would be observed at lower wavenumbers, typically 500-600 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity (M and M+2). Key fragmentation patterns would involve the loss of Br, H₂O, and CH₂F.
Core Reactivity and Mechanistic Insights
The Interplay of Functional Groups
The synthetic versatility of 1-Bromo-3-fluoropropan-2-ol stems from the differential reactivity of its functional groups. The C1 carbon is the primary site for nucleophilic attack due to the excellent leaving group ability of bromide. The hydroxyl group at C2 can be deprotonated under basic conditions to form an alkoxide, which can then act as an intramolecular nucleophile. The C-F bond remains largely unreactive under standard nucleophilic substitution conditions.
Nucleophilic Substitution at C1
The most common reaction involving this substrate is the Sₙ2 displacement of the bromide by a wide range of nucleophiles. This reaction allows for the attachment of various functionalities at the C1 position while retaining the fluorohydrin motif.
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Causality of Experimental Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. A non-nucleophilic base may be required if the nucleophile is an alcohol or thiol to deprotonate it first.
Caption: Mechanism: Epoxide Formation.
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).
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Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 1-Bromo-3-fluoropropan-2-ol (1.0 eq.) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
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Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by distillation to yield the volatile 2-(fluoromethyl)oxirane.
Key Synthetic Applications in Drug Development
The fluorohydrin motif and the versatile epifluorohydrin intermediate derived from 1-bromo-3-fluoropropan-2-ol are valuable in medicinal chemistry. The introduction of fluorine can block metabolic oxidation at or near the fluorine-bearing carbon, a critical strategy for improving a drug's pharmacokinetic profile.
Case Study: Synthesis of a Hypothetical Drug Candidate
The following workflow illustrates how 1-bromo-3-fluoropropan-2-ol can be used in a multi-step synthesis. In this example, an aromatic amine, a common core in many pharmaceuticals, is used to open the derived epoxide, leading to a key intermediate.
Caption: Workflow: Multi-step Synthesis.
Handling, Safety, and Storage
Material Safety Data Sheet (MSDS) Synopsis
1-Bromo-3-fluoropropan-2-ol is a hazardous chemical and must be handled with appropriate precautions.
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Hazards: It is classified as toxic if swallowed and causes skin and eye irritation. [5]It may also cause respiratory irritation. [5]All handling should be performed in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Recommended Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
1-Bromo-3-fluoropropan-2-ol is a highly valuable and versatile reagent for modern organic synthesis. Its distinct functional groups allow for selective transformations, most notably nucleophilic substitution and intramolecular cyclization to the key epifluorohydrin intermediate. For medicinal chemists and drug development professionals, this compound provides a reliable and efficient route to introduce the advantageous fluorohydrin moiety into bioactive molecules, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Proper understanding of its reactivity and adherence to safety protocols are paramount to harnessing its full synthetic potential.
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ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]
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Royal Society of Chemistry. (2020, September 2). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Retrieved from [Link]
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